![molecular formula C19H22FN3O4 B1223939 1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-gatifloxacin is the (S)-enantiomer of gatifloxacin. It is an enantiomer of a (R)-gatifloxacin.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
1-Cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones using this compound, which showed significant antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, Suresh et al. (2014) created derivatives that exhibited promising anti-tubercular and antibacterial activity, with some compounds showing significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (Suresh et al., 2014).
Anti-Inflammatory Applications
In the field of anti-inflammatory research, Sultana et al. (2013) identified derivatives of this compound as potent anti-inflammatory agents. They found that certain analogs exhibited strong inhibitory effects on T-cell proliferation and phagocyte activity, indicating potential applications in immunomodulation (Sultana et al., 2013).
Synthesis and Structure-Activity Relationships
The compound has also been a subject of interest in the synthesis of new chemical structures with potential therapeutic applications. Chupakhin et al. (1992) explored reactions of N-aminoquinolones, including this compound, with various ketones, leading to the development of tricyclic compounds with potential biological activity (Chupakhin et al., 1992). Additionally, Xia et al. (2013) synthesized and identified N-substituted regioisomers of besifloxacin from similar compounds, contributing to the understanding of quinolone chemistry (Xia et al., 2013).
Spectroscopic and Photochemical Studies
Lin (2014) conducted IR and FT-ICR-MS studies on derivatives, providing insights into the compound’s fragmentation pathways and aiding in the development of analytical methods for similar compounds (Lin, 2014). Mella et al. (2001) investigated the photochemistry of ciprofloxacin, a related compound, in aqueous solutions, contributing to the understanding of the photostability and degradation processes of fluoroquinolones (Mella et al., 2001).
Properties
Molecular Formula |
C19H22FN3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1 |
InChI Key |
XUBOMFCQGDBHNK-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile](/img/structure/B1223858.png)
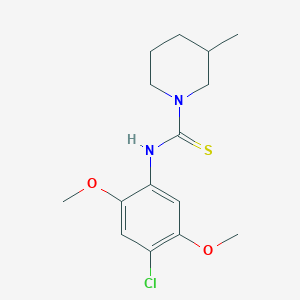
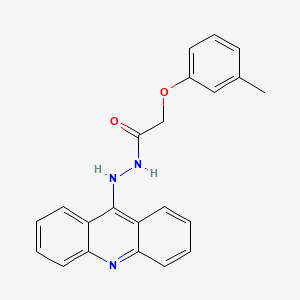
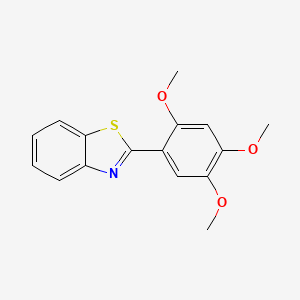
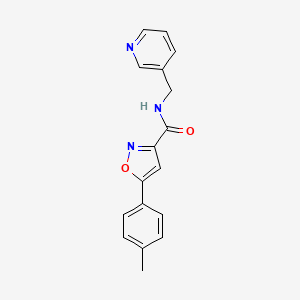
![2-(Phenylmethyl)-5-[4-(phenylmethyl)-1-piperidinyl]-4-oxazolecarbonitrile](/img/structure/B1223865.png)
![2-[4-[(4-Fluorophenyl)sulfonyl-methylamino]phenoxy]acetic acid](/img/structure/B1223866.png)
![(2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B1223871.png)
![2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B1223872.png)
![Acetamide, N,N-diethyl-2-(10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triazacyclopenta[b]fluoren-9-yl)-](/img/structure/B1223874.png)
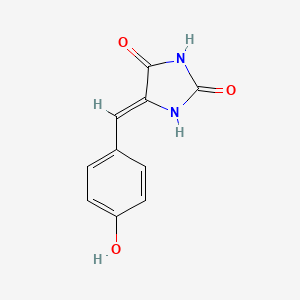
![5-[3-(Dimethylamino)propylamino]-2-(2-fluorophenyl)-4-oxazolecarbonitrile](/img/structure/B1223877.png)
![1-[4-Methyl-2-[2-(4-methylphenoxy)ethylamino]-5-thiazolyl]ethanone](/img/structure/B1223878.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1223879.png)
